molecular formula C10H15NO2S B3021194 Ethyl 2-amino-4-isopropylthiophene-3-carboxylate CAS No. 72965-16-3

Ethyl 2-amino-4-isopropylthiophene-3-carboxylate

Cat. No.: B3021194
CAS No.: 72965-16-3
M. Wt: 213.3 g/mol
InChI Key: YJQXDJCAPDKLGP-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-isopropylthiophene-3-carboxylate (CAS: 72965-16-3) is a thiophene derivative with the molecular formula C₁₀H₁₅NO₂S and a molecular weight of 213.30 g/mol . Structurally, it features a 2-amino group, a 4-isopropyl substituent, and an ethyl ester at the 3-position of the thiophene ring (Figure 1). This compound is typically synthesized via the Gewald reaction, a well-established method for preparing 2-aminothiophene derivatives .

Properties

IUPAC Name

ethyl 2-amino-4-propan-2-ylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-4-13-10(12)8-7(6(2)3)5-14-9(8)11/h5-6H,4,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQXDJCAPDKLGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601210478
Record name Ethyl 2-amino-4-(1-methylethyl)-3-thiophenecarboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID601210478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72965-16-3
Record name Ethyl 2-amino-4-(1-methylethyl)-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72965-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-amino-4-(1-methylethyl)-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601210478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-isopropylthiophene-3-carboxylate typically involves the reaction of 2-amino-4-isopropylthiophene-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-isopropylthiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-amino-4-isopropylthiophene-3-carboxylate has shown promise in the development of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity, making it a valuable building block in drug discovery.

Case Studies in Medicinal Applications

  • Inhibitors for Tyrosine Kinases :
    • This compound has been utilized in synthesizing inhibitors targeting tyrosine kinases, which play a crucial role in cancer progression. The structural modifications derived from this compound have led to the development of potential therapeutic agents against various cancers.
  • Antimicrobial Activity :
    • Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies have demonstrated its effectiveness against certain bacterial strains, suggesting its potential as an antimicrobial agent.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis due to its functional groups that facilitate various chemical reactions.

Synthetic Pathways

Several synthetic methods exist for producing this compound:

  • Condensation Reactions : The compound can be synthesized through condensation reactions involving thiophene derivatives and amino acids or their esters.
  • Functionalization Techniques : Various functionalization techniques can modify the thiophene ring or the carboxylic acid moiety to yield derivatives with enhanced properties.

Pharmacokinetic Studies

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Interaction studies focus on its absorption, distribution, metabolism, and excretion (ADME) profiles.

Key Findings

  • Enzyme Interactions : The compound's interaction with specific enzymes can influence its metabolic pathways, impacting its efficacy and safety profile.
  • Bioavailability : Research has indicated that modifications to the compound can enhance its bioavailability, making it more effective as a therapeutic agent.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-isopropylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Position/Group Structural Similarity Score* Key Properties/Applications
Ethyl 2-amino-4-isopropylthiophene-3-carboxylate 72965-16-3 C₁₀H₁₅NO₂S 213.30 4-isopropyl N/A (Base compound) Moderate lipophilicity; pharmaceutical intermediate
Ethyl 2-aminothiophene-3-carboxylate 4651-81-4 C₇H₉NO₂S 179.21 No 4-substituent 0.95 Higher solubility; simpler synthesis
Ethyl 2-amino-4-methylthiophene-3-carboxylate 72965-16-3 C₉H₁₁NO₂S 197.26 4-methyl 0.89 Enhanced reactivity in coupling reactions
Ethyl 2-amino-4-isobutylthiophene-3-carboxylate 72965-15-2 C₁₁H₁₇NO₂S 227.32 4-isobutyl 0.84 Increased steric bulk; altered crystal packing
Ethyl 2-amino-4-phenylthiophene-3-carboxylate Not reported C₁₄H₁₃NO₂S 259.33 4-phenyl 0.67 High aromaticity; potential for π-π interactions in drug design
Ethyl 2-amino-5-isopropylthiophene-3-carboxylate 65416-85-5 C₁₀H₁₅NO₂S 213.30 5-isopropyl 0.79 Altered electronic effects due to substituent position

*Similarity scores based on Tanimoto coefficients from structural databases .

Structural and Electronic Effects

  • Substituent Bulk : The 4-isopropyl group in the target compound introduces moderate steric hindrance compared to smaller groups (e.g., 4-methyl) or bulkier substituents (e.g., 4-isobutyl or 4-phenyl). This affects intermolecular interactions and crystallinity .
  • Electronic Properties : Electron-donating groups (e.g., alkyl chains) enhance the electron density of the thiophene ring, influencing reactivity in further functionalization reactions. For example, the 4-methyl derivative shows higher electrophilic substitution reactivity than the 4-isopropyl analog .

Physicochemical Properties

  • Lipophilicity : The 4-isopropyl group increases logP compared to the unsubstituted analog (CAS: 4651-81-4), suggesting better membrane permeability but lower aqueous solubility .
  • Thermal Stability: Bulky substituents like 4-phenyl (CAS: Not reported) improve thermal stability due to rigid aromatic interactions, whereas alkyl groups (e.g., 4-isobutyl) may reduce melting points .

Biological Activity

Ethyl 2-amino-4-isopropylthiophene-3-carboxylate (EAI) is an organic compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

EAI is characterized by the molecular formula C10H15NO2SC_{10}H_{15}NO_2S. It contains a thiophene ring, an amino group, and an ethyl ester group, contributing to its unique chemical properties. The presence of the isopropyl group enhances its lipophilicity, which may facilitate interactions with biological membranes and proteins.

The biological activity of EAI is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the thiophene ring may engage in π-π stacking interactions. These interactions can modulate the activity of target molecules, leading to various biological effects such as:

  • Enzyme inhibition : EAI has been shown to inhibit certain enzymes involved in metabolic pathways.
  • Apoptosis induction : Research indicates that EAI derivatives can induce apoptosis in cancer cells, suggesting potential anti-cancer properties.

Anticancer Activity

EAI and its derivatives have been investigated for their anticancer properties. A study demonstrated that certain derivatives exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7) with IC50 values ranging from 0.007 µM to 14.9 µM against different cancer cell lines .

CompoundCell LineIC50 (µM)
EAI Derivative IMCF-70.007
EAI Derivative IIHepG-214.9
EAI Derivative IIIVarious0.10

Enzyme Interaction Studies

EAI has been utilized in studies focusing on enzyme interactions. It serves as a building block for synthesizing compounds that target specific enzymes involved in disease pathways. For example, it has been used in the synthesis of inhibitors for tyrosine kinases, which are crucial in cancer progression .

Case Studies

  • Apoptosis-Inducing Agents : A study highlighted the synthesis of EAI derivatives that showed promising results as apoptosis-inducing agents in breast cancer cells. The mechanism involved the activation of caspases and subsequent apoptotic pathways .
  • Enzyme Inhibition : Another research effort focused on the use of EAI in developing inhibitors for enzymes linked to metabolic disorders. The results indicated that modifications to the EAI structure could enhance inhibitory potency .

Comparative Analysis with Similar Compounds

EAI's biological activity can be compared with other thiophene derivatives:

CompoundActivity TypeNotable Effects
Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylateAnticancerInduces apoptosis
Ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylateEnzyme InhibitionTargets tyrosine kinases

These comparisons illustrate EAI's unique position among similar compounds, particularly due to its specific substitution pattern which enhances its biological properties.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing Ethyl 2-amino-4-isopropylthiophene-3-carboxylate?

Answer:
The Gewald reaction is the primary method for synthesizing this compound, involving a three-component condensation of an aldehyde/ketone, cyanoacetate, and elemental sulfur. For example:

  • Substituent-specific synthesis : Replace the aldehyde/ketone component with isopropyl derivatives to introduce the 4-isopropyl group .
  • Procedure : React ethyl cyanoacetate, isopropyl ketone (e.g., 4-isopropylcyclohexanone), and sulfur in ethanol with a base catalyst (e.g., morpholine). Purify via recrystallization using ethanol/water mixtures .
  • Yield optimization : Adjust reaction time (typically 6–12 hours) and temperature (60–80°C) to balance yield and purity .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Answer:
A multi-technique approach is required:

  • Spectroscopy :
    • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. For example, the NH2_2 group appears as a broad singlet (~δ 6.5 ppm), and ester carbonyls resonate at ~δ 165–170 ppm in 13C^{13}C-NMR .
    • IR : Detect characteristic bands for NH2_2 (~3350 cm1^{-1}), ester C=O (~1700 cm1^{-1}), and thiophene C-S (~650 cm1^{-1}) .
  • X-ray crystallography : Resolve hydrogen bonding patterns (e.g., N–H···O/S interactions) and molecular planarity .
  • Elemental analysis : Validate molecular formula (C11_{11}H17_{17}NO2_2S) with <0.4% deviation .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:
Refer to safety data sheets (SDS) for hazard mitigation:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact (H315, H319) .
  • Ventilation : Use fume hoods to minimize inhalation risks (H335) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

Advanced: How can crystallographic data contradictions in molecular packing be resolved for this compound?

Answer:
Use SHELX software for refinement and validation:

  • Structure solution : Employ SHELXD for phase determination via direct methods .
  • Hydrogen bonding analysis : Identify bifurcated interactions (e.g., N–H···S and N–H···O) using SHELXL. For example, in similar derivatives, NH2_2 forms C_2$$^4(12) chains along the crystallographic b-axis .
  • Twinned data handling : Apply TWIN/BASF commands in SHELXL for high-resolution or twinned datasets .
  • Validation tools : Use PLATON to check for missed symmetry or disorder .

Advanced: How do substituents at the 4-position (e.g., isopropyl vs. phenyl) influence the compound’s physicochemical properties?

Answer:
Substituents alter steric and electronic effects:

  • Crystal packing : Bulky groups (e.g., isopropyl) reduce intermolecular π-π stacking but enhance van der Waals interactions. Compare with phenyl derivatives, which exhibit stronger aromatic interactions .
  • Solubility : Isopropyl groups increase hydrophobicity (logP ~4.0) compared to methyl derivatives (logP ~3.2) .
  • Hydrogen bonding : Electron-withdrawing substituents weaken N–H···O interactions, shifting NH2_2 IR frequencies by ~20 cm1^{-1} .

Advanced: How can researchers resolve spectral data contradictions (e.g., NMR splitting patterns) in derivatives of this compound?

Answer:

  • Dynamic effects : Use variable-temperature NMR to detect conformational exchange broadening. For example, rotameric equilibria in the ester group may collapse splitting at higher temperatures .
  • DFT calculations : Compare experimental 1H^1H-NMR shifts with computed values (e.g., B3LYP/6-31G*) to identify misassignments .
  • Decoupling experiments : Apply NOESY or COSY to distinguish overlapping signals in crowded regions (e.g., δ 6.5–7.5 ppm for aromatic protons) .

Advanced: What strategies optimize the synthesis of thiophene-3-carboxylate derivatives for structure-activity relationship (SAR) studies?

Answer:

  • Parallel synthesis : Use automated reactors to vary substituents (e.g., alkyl, aryl) systematically while maintaining core reaction conditions .
  • High-throughput crystallization : Screen solvents (e.g., DMSO, acetonitrile) to obtain single crystals for X-ray analysis of multiple derivatives .
  • Bioactivity correlation : Map substituent effects (e.g., logP, H-bond donors) against biological data (e.g., enzyme inhibition IC50_{50}) using QSAR models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-4-isopropylthiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-amino-4-isopropylthiophene-3-carboxylate

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